

Application Notes and Protocols for TC-Dapk 6 in Ischemic Injury Models

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Compound of Interest		
Compound Name:	TC-Dapk 6	
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Introduction

Ischemic injury, characterized by a restriction in blood supply to tissues, initiates a complex cascade of cellular events leading to cell death and tissue damage. A key regulator in this process is the Death-Associated Protein Kinase 1 (DAPK1), a calcium/calmodulin-dependent serine/threonine kinase.[1][2] Elevated DAPK1 activity is observed in response to ischemic insults and is implicated in mediating neuronal and cardiomyocyte death through apoptosis, autophagy, and inflammatory pathways.[3][4][5] Consequently, inhibition of DAPK1 has emerged as a promising therapeutic strategy for mitigating ischemic damage in conditions such as stroke and myocardial infarction.[1][3][4]

TC-Dapk 6 is a potent, ATP-competitive, and highly selective small molecule inhibitor of DAPK1.[6][7][8][9] It exhibits high selectivity for DAPK1 over a wide range of other kinases, making it a valuable research tool for elucidating the specific roles of DAPK1 in ischemic injury models.[6][9] These application notes provide an overview of the utility of **TC-Dapk 6** in studying ischemic injury, along with detailed protocols for its use in both in vivo and in vitro models.

Mechanism of Action



TC-Dapk 6 functions as an ATP-competitive inhibitor of DAPK1, with reported IC50 values of 69 nM for DAPK1 and 225 nM for DAPK3 when assayed with 10 μM ATP.[6][7][8][9] By binding to the ATP-binding pocket of the kinase, **TC-Dapk 6** prevents the phosphorylation of downstream substrates, thereby blocking the pro-apoptotic and other detrimental signaling pathways activated during ischemia.[2][10]

Data Presentation

In Vitro Efficacy of TC-Dapk 6

Parameter	Value	Kinase	ATP Concentration	Reference
IC50	69 nM	DAPK1	10 μΜ	[6][7][8][9]
IC50	225 nM	DAPK3	10 μΜ	[6][7][8]

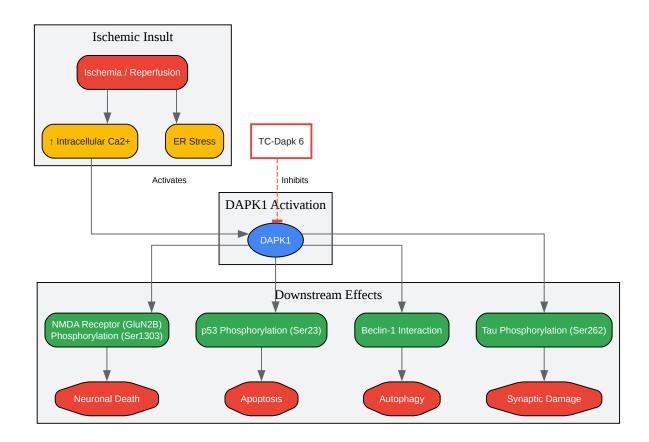
In Vivo Effects of TC-Dapk 6 in Ischemic Models

Model	Species	Treatment	Key Findings	Reference
Acute Myocardial Infarction (AMI)	Rat	1 mg/kg or 2 mg/kg TC-Dapk 6, subcutaneous injection	Reduced infarct size, improved cardiac function (increased LVEF and LVFS), decreased serum levels of IL-1β, IL-6, and TNF-α.	[4][11]
Middle Cerebral Artery Occlusion (MCAO)	Rat	Not specified	Reduced brain infarct volume and neurological deficit.	[3]
Middle Cerebral Artery Occlusion (MCAO)	Mouse	Not specified	Decreased brain tissue loss.	[12]



Signaling Pathways

The signaling cascades initiated by DAPK1 activation in ischemic injury are multifaceted. Below is a diagram illustrating the key pathways modulated by DAPK1, which can be effectively studied using **TC-Dapk 6**.



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DAPK1 signaling pathways in ischemic injury.

Experimental Protocols



In Vitro Kinase Assay

This protocol is adapted from commercially available kinase assay kits and literature reports.[6]

Objective: To determine the inhibitory effect of TC-Dapk 6 on DAPK1 kinase activity.

Materials:

- Recombinant human DAPK1
- Z'-LYTE Kinase Assay Kit (or similar)
- Ser/Thr 13 peptide substrate
- ATP
- TC-Dapk 6
- Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 10 mM MgCl2, 0.01% Brij-35)
- DMSO

Procedure:

- Prepare a stock solution of TC-Dapk 6 in DMSO.
- Create a serial dilution of TC-Dapk 6 in the assay buffer.
- In a 96-well plate, add the peptide substrate (final concentration 1 μ M) and ATP (final concentration 10 μ M) to each well.
- Add the serially diluted **TC-Dapk 6** or DMSO (vehicle control) to the respective wells.
- Initiate the kinase reaction by adding recombinant human DAPK1 (final concentration ~2.6 $\mu g/mL$).
- Incubate the plate at room temperature for the recommended time as per the assay kit instructions.



- Stop the reaction and measure the kinase activity using a suitable plate reader.
- Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vivo Myocardial Infarction Model

This protocol is based on studies investigating the cardioprotective effects of TC-Dapk 6.[4][11]

Objective: To evaluate the efficacy of **TC-Dapk 6** in reducing myocardial injury in a rat model of acute myocardial infarction (AMI).

Animal Model:

Male Sprague-Dawley rats.

Procedure:

- Anesthetize the rats and perform a thoracotomy to expose the heart.
- Induce AMI by ligating the left anterior descending (LAD) coronary artery. Sham-operated animals will undergo the same procedure without LAD ligation.
- Administer TC-Dapk 6 (1 mg/kg or 2 mg/kg) or vehicle (e.g., saline with 10% DMSO and 20% SBE-β-CD) via subcutaneous injection daily, starting from the first day of modeling.[7]
 [11]
- At designated time points (e.g., 1, 3, 7, and 14 days post-AMI), perform the following assessments:
 - Echocardiography: Measure left ventricular ejection fraction (LVEF) and fractional shortening (LVFS) to assess cardiac function.
 - Biochemical Analysis: Collect blood samples to measure serum levels of cardiac injury markers (e.g., LDH, CK) and inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) using ELISA.



- Histology: Harvest the hearts, and perform TTC staining to determine the infarct size. Use
 H&E staining to assess myocardial tissue structure.
- Western Blot Analysis: Analyze protein expression of DAPK1 and markers of oxidative stress (e.g., SOD, CAT) and apoptosis (e.g., Bax, Bcl-2, cleaved caspase-3) in myocardial tissue homogenates.

In Vitro Neuronal Ischemia Model (Oxygen-Glucose Deprivation/Reperfusion)

Objective: To assess the neuroprotective effects of **TC-Dapk 6** in a cell-based model of ischemic stroke.

Cell Culture:

• Primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y).

Procedure:

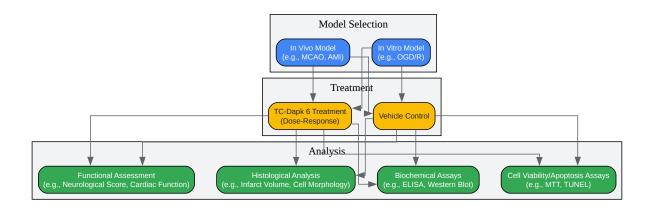
- Culture the neuronal cells to the desired confluency.
- Oxygen-Glucose Deprivation (OGD): Replace the normal culture medium with glucose-free medium and place the cells in a hypoxic chamber (e.g., 95% N2, 5% CO2) for a specified duration (e.g., 2-4 hours) to simulate ischemia.
- Reperfusion: After the OGD period, replace the glucose-free medium with normal culture medium and return the cells to a normoxic incubator (95% air, 5% CO2) for a period of reperfusion (e.g., 24 hours).
- **TC-Dapk 6** Treatment: Treat the cells with various concentrations of **TC-Dapk 6** during the OGD and/or reperfusion phase. A vehicle control (DMSO) should be included.
- Assessment of Cell Viability and Death:
 - MTT or LDH Assay: Quantify cell viability and cytotoxicity.
 - TUNEL Staining or Caspase-3 Activity Assay: Detect and quantify apoptotic cell death.



 Western Blot Analysis: Analyze the expression and phosphorylation status of DAPK1 and its downstream targets (e.g., p53, Tau), as well as markers of apoptosis (e.g., Bax, Bcl-2).

Experimental Workflow

The following diagram outlines a general experimental workflow for studying the effects of **TC-Dapk 6** in an ischemic injury model.



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General experimental workflow.

Conclusion

TC-Dapk 6 is a valuable pharmacological tool for investigating the role of DAPK1 in ischemic injury. Its high potency and selectivity allow for the specific interrogation of DAPK1-mediated signaling pathways. The provided protocols offer a foundation for researchers to design and execute experiments aimed at understanding the pathophysiology of ischemic diseases and evaluating the therapeutic potential of DAPK1 inhibition. As with any experimental work, appropriate optimization of doses, time points, and outcome measures is crucial for obtaining robust and reproducible results.



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